![molecular formula C11H11ClN4OS B2907595 (NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine CAS No. 860788-06-3](/img/structure/B2907595.png)
(NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine
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Description
(NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine is a useful research compound. Its molecular formula is C11H11ClN4OS and its molecular weight is 282.75. The purity is usually 95%.
BenchChem offers high-quality (NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptor Agonist
This compound is utilized as a 5-HT-1 serotonin receptor agonist . It plays a significant role in neuroscience research where it helps in the study of serotonin transmission and its effects on mood, anxiety, and sleep. This application is crucial for developing new treatments for psychiatric disorders .
Pharmaceutical Intermediate
As a pharmaceutical intermediate, this chemical serves as a building block in the synthesis of more complex compounds. It’s used in the creation of various pharmaceutical agents, particularly those involved in treating neurological conditions .
Organic Synthesis
In the field of organic chemistry, this compound is employed in the synthesis of complex molecules. Its unique structure allows for the introduction of the triazole moiety into other compounds, which can be beneficial for creating new materials with specific properties .
Environmental Testing
The compound’s reactivity makes it suitable for environmental testing, particularly in the detection of pollutants and toxins. Its sensitivity to certain chemicals can be harnessed to develop assays and sensors for environmental monitoring .
Advanced Material Research
Researchers use this compound in the development of advanced materials. Its chemical properties can contribute to the innovation of materials with desired characteristics, such as increased durability or conductivity .
Life Science Applications
In life sciences, the compound finds applications in biochemistry and cell biology, where it can be used to probe the function of cellular components or to modify biological pathways in a controlled manner .
Analytical Chemistry
Analytical chemists may use this compound as a reagent or a standard in chromatography and spectrometry. It helps in the qualitative and quantitative analysis of samples, which is essential for quality control and research .
Drug Discovery
Lastly, this compound is valuable in drug discovery. It can be used in high-throughput screening assays to identify potential drug candidates that interact with specific biological targets .
properties
IUPAC Name |
(NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-16-7-13-14-11(16)18-6-10(15-17)8-2-4-9(12)5-3-8/h2-5,7,17H,6H2,1H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPAGAWSTRALIZ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=NO)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1SC/C(=N\O)/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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